molecular formula C15H8BrFN4S B279361 3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B279361
M. Wt: 375.2 g/mol
InChI Key: TYXHNGUAPXDSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but several studies have provided insights into its mode of action. It has been reported to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to cell death. It also inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It also inhibits the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to cell death. Additionally, it has been reported to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. It can be used to study antimicrobial, anti-inflammatory, and antitumor properties, among others. Additionally, its synthesis method is relatively simple and yields good results. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the study of 3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of focus could be the optimization of its synthesis method to improve yields and reduce the use of hazardous reagents. Additionally, more studies could be conducted to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infections. Another area of interest could be the development of analogs with improved biological activities and reduced toxicity. Finally, more studies could be conducted to investigate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 3-bromoaniline and 3-fluorobenzaldehyde in the presence of triethylamine and glacial acetic acid. The resulting product is then reacted with thiosemicarbazide and ammonium acetate in ethanol to obtain the desired compound. Other methods involve the use of different starting materials and reaction conditions, but they all lead to the formation of this compound with good yields.

Scientific Research Applications

3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential as a therapeutic agent. Several studies have reported its antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been reported to have antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment.

Properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

3-(3-bromophenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-11-5-1-3-9(7-11)13-18-19-15-21(13)20-14(22-15)10-4-2-6-12(17)8-10/h1-8H

InChI Key

TYXHNGUAPXDSBE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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